molecular formula C9H9N3 B8542416 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B8542416
M. Wt: 159.19 g/mol
InChI Key: OPYKWUPYURJXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is a specialized heterocyclic compound that serves as a valuable building block in medicinal chemistry and fragment-based drug discovery (FBDD). Heterocyclic fragments like this are crucial in FBDD for their ability to engage with target proteins through diverse intermolecular interactions and for their potential to be optimized into lead compounds with improved drug-like properties . The pyrazolo[3,4-c]pyridine core is a structurally novel scaffold that can be selectively functionalized at multiple positions, or "growth-vectors," to generate a diverse array of analogues for structure-activity relationship (SAR) studies . Published research on related pyrazolo[3,4-c]pyridine halides demonstrates that this core can be elaborated at the N-1 and N-2 positions via protection-group strategies and alkylation reactions, at the C-3 position through C–H borylation and Suzuki–Miyaura cross-coupling, and at other positions using selective metalation and cross-coupling techniques . The specific cyclopropyl substituent at the 5-position is often incorporated to influence the compound's lipophilicity, metabolic stability, and conformational geometry, which are critical parameters in optimizing pharmacokinetic profiles. This product is intended for use in research laboratories to support the synthesis and development of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine

InChI

InChI=1S/C9H9N3/c1-2-6(1)8-3-7-4-11-12-9(7)5-10-8/h3-6H,1-2H2,(H,11,12)

InChI Key

OPYKWUPYURJXKS-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C3C(=C2)C=NN3

Origin of Product

United States

Molecular Design and Structure Activity Relationship Sar Studies

Conformational Analysis and Tautomeric Considerations of 1H-Pyrazolo[3,4-c]pyridine Systems

The 1H-pyrazolo[3,4-c]pyridine core, a bicyclic heteroaromatic system, can exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert by a chemical reaction called tautomerization. This most commonly results in the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond. For the 1H-pyrazolo[3,4-c]pyridine system, the two primary tautomers are the 1H and 2H forms, depending on the position of the hydrogen atom on the pyrazole (B372694) ring.

Studies on related pyrazolopyridine systems have consistently shown a preference for the 1H-tautomer. researchgate.net This preference is attributed to the aromatic stabilization of both the pyrazole and pyridine (B92270) rings in the 1H form. In the 2H-tautomer, the aromaticity of the pyrazole ring is disrupted, leading to a less stable structure. While specific experimental data for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine is not extensively available, it is reasonable to extrapolate from the broader class of pyrazolopyridines that the 1H-tautomer is the predominant and more stable form.

Elucidation of the Cyclopropyl (B3062369) Group's Role in Modulating Molecular Interactions and Bioactivity

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating and widely utilized substituent in medicinal chemistry. Its unique structural and electronic properties can profoundly influence a molecule's bioactivity, metabolic stability, and pharmacokinetic profile.

Impact on Metabolic Stability and Pharmacokinetic Properties

One of the key advantages of incorporating a cyclopropyl group is its ability to enhance metabolic stability. researchgate.net The C-H bonds in a cyclopropane (B1198618) ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. This increased stability can lead to a longer half-life and improved bioavailability of a drug molecule. Furthermore, the cyclopropyl group can block sites of metabolism on adjacent parts of the molecule by sterically hindering the approach of metabolic enzymes.

Influence on Target Binding Affinity and Selectivity

The rigid and conformationally constrained nature of the cyclopropyl group can have a significant impact on a molecule's binding affinity and selectivity for its biological target. researchgate.net By locking a portion of the molecule into a specific orientation, the cyclopropyl group can pre-organize the pharmacophore for optimal interaction with the binding site of a receptor or enzyme. This can lead to a more favorable entropic contribution to the binding energy and, consequently, higher potency.

The unique electronic properties of the cyclopropyl group, which exhibits some characteristics of a double bond, can also contribute to binding interactions. It can participate in van der Waals interactions and, in some cases, engage in unconventional hydrogen bonding. The precise orientation of the cyclopropyl ring relative to the pyrazolo[3,4-c]pyridine core and its interactions within the target's binding pocket are crucial for determining its effect on bioactivity.

Conformational Effects of Cyclopropyl Introduction

Computational modeling and conformational analysis of related cyclopropyl-substituted heterocycles have shown that the cyclopropyl group can adopt different rotational conformations. The preferred conformation is dictated by a balance of steric and electronic interactions with the adjacent aromatic ring and other nearby substituents. This conformational preference can, in turn, affect the molecule's ability to fit into a specific binding pocket and can be a key determinant of its biological activity.

Systematic SAR Exploration of Substituent Effects on the Pyrazolo[3,4-c]pyridine Nucleus

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how different chemical modifications to a lead compound affect its biological activity.

Effects of N1 Substitutions on Biological Efficacy

The N1 position of the pyrazole ring in the 1H-pyrazolo[3,4-c]pyridine scaffold is a critical vector for chemical modification and SAR exploration. Substituents at this position can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

For instance, in the development of kinase inhibitors based on the pyrazolo[3,4-b]pyridine scaffold, a close analog of the [3,4-c] isomer, a variety of N1 substituents have been explored. nih.gov Small alkyl groups, such as methyl or ethyl, are often well-tolerated and can enhance potency. Larger or more complex substituents, including aryl or heteroaryl rings, can be used to probe for additional binding pockets and improve selectivity. The optimal N1 substituent is highly dependent on the specific biological target and the desired therapeutic profile.

A systematic exploration of N1-substitutions on the this compound core would involve the synthesis of a library of analogs with diverse substituents at this position. The biological evaluation of these compounds would then provide a detailed understanding of the SAR at the N1 position, guiding the design of more potent and selective agents.

Below is a hypothetical data table illustrating the kind of data that would be generated from such a study.

Table 1: Hypothetical SAR Data for N1-Substituted this compound Analogs

Compound IDN1-Substituent (R1)Target Binding Affinity (IC50, nM)
1 H500
2 Methyl150
3 Ethyl120
4 Isopropyl250
5 Phenyl80
6 4-Fluorophenyl65

Structural Modifications and Their Implications on C3, C4, and C6 Positions

Modifications at the C4 position are instrumental in modulating the electronic properties and planarity of the pyridine ring. The introduction of electron-withdrawing or electron-donating groups can impact the pKa of the pyrazole nitrogen, which in turn can affect the strength of key interactions with the target protein. Furthermore, bulky substituents at C4 can be used to achieve selectivity by exploiting unique features of the target's binding site.

The C6 position offers another avenue for optimizing the pharmacological properties of this compound derivatives. Substituents at this position can extend into solvent-exposed regions of the binding pocket, providing opportunities to enhance solubility and other drug-like properties. Moreover, the strategic placement of functional groups at C6 can lead to additional interactions with the target, thereby increasing potency.

The following interactive data table summarizes the observed implications of various structural modifications at the C3, C4, and C6 positions on the biological activity of pyrazolo[3,4-c]pyridine analogs.

PositionModificationImplication on Activity
C3Small, polar groups (e.g., -NH2, -OH)Can act as hydrogen bond donors/acceptors, potentially increasing potency by interacting with the hinge region of kinases.
C3Aromatic rings (e.g., phenyl, pyridyl)May engage in π-π stacking interactions within the binding pocket, leading to enhanced affinity.
C4Electron-withdrawing groups (e.g., -Cl, -CF3)Can modulate the electronic distribution of the core, potentially improving cellular permeability and metabolic stability.
C4Bulky aliphatic groupsMay provide steric hindrance that can enhance selectivity for the target enzyme over related proteins.
C6Solubilizing groups (e.g., morpholine, piperazine)Can improve aqueous solubility and overall pharmacokinetic profile without compromising biological activity.
C6Halogen atoms (e.g., -F, -Cl)Can serve as a handle for further chemical modifications and may form halogen bonds with the target protein.

Fragment-Based Drug Discovery (FBDD) Applications in Pyrazolo[3,4-c]pyridine Ligand Design

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds in drug discovery. rsc.org This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak but high-quality interactions with a biological target. The pyrazolo[3,4-c]pyridine scaffold, due to its inherent drug-like properties and synthetic tractability, is an excellent candidate for FBDD campaigns. rsc.org

The core principle of FBDD is to identify fragments that bind to the target with high ligand efficiency. Once a fragment hit is identified and its binding mode is elucidated, typically through biophysical techniques such as X-ray crystallography or NMR spectroscopy, it can be elaborated into a more potent lead compound through a process of fragment growing, linking, or merging.

The this compound core itself can be considered a valuable fragment for screening against various targets. Its rigid bicyclic structure provides a well-defined vector for chemical modifications, allowing for the systematic exploration of the surrounding chemical space. The cyclopropyl group at C5 can contribute to favorable binding interactions and improved metabolic stability.

A key advantage of using the pyrazolo[3,4-c]pyridine scaffold in FBDD is the ability to selectively functionalize different positions of the core. rsc.org For instance, a 5-halo-1H-pyrazolo[3,4-c]pyridine can serve as a versatile intermediate for introducing a variety of substituents at the C5 position via cross-coupling reactions. rsc.org Similarly, the N1 and N2 positions of the pyrazole ring, as well as the C3 and C7 positions, can be selectively modified to optimize the fragment's interaction with the target. rsc.org

The following interactive data table outlines a typical workflow for an FBDD campaign utilizing the pyrazolo[3,4-c]pyridine scaffold.

StepDescriptionExample with Pyrazolo[3,4-c]pyridine
1. Fragment Library DesignCreation of a diverse library of low-molecular-weight compounds.Inclusion of various substituted 1H-pyrazolo[3,4-c]pyridines with diverse functional groups at key positions.
2. Fragment ScreeningScreening the fragment library against the biological target to identify binders.Biophysical screening (e.g., SPR, NMR) identifies a this compound fragment with weak affinity for the target.
3. Hit Validation and Structural BiologyConfirming the binding of the fragment and determining its binding mode.X-ray crystallography reveals the binding pose of the pyrazolo[3,4-c]pyridine fragment in the active site of the target protein.
4. Fragment ElaborationGrowing, linking, or merging the fragment to increase its potency.Synthesis of derivatives with substituents at the C3 and C6 positions to exploit nearby pockets in the binding site, leading to a significant increase in affinity.
5. Lead OptimizationFurther chemical modifications to improve the overall pharmacological profile.Fine-tuning of the substituents to optimize potency, selectivity, and ADME properties, resulting in a preclinical drug candidate.

Biological Target Identification and Mechanistic Characterization

Pyrazolo[3,4-c]pyridine Derivatives as Molecular Probes in Chemical Biology

The inherent biological activity and synthetic tractability of the pyrazolo[3,4-c]pyridine scaffold make its derivatives valuable tools in chemical biology. rsc.org These compounds can be systematically modified at multiple positions (N-1, C-3, C-5, and C-7), allowing for the creation of diverse chemical libraries. rsc.orgrsc.org This "vectorial functionalisation" enables researchers to perform fragment-based drug discovery (FBDD), where small, simple chemical fragments are elaborated into more complex and potent molecules that can probe the structure and function of biological targets. rsc.orgrsc.org By observing how these systematic chemical changes affect biological activity, researchers can map the binding sites of proteins and design more specific and effective therapeutic agents. The pyrazolopyridine core, due to its ability to act as a bioisostere of purine (B94841), can preferentially occupy the ATP-binding pocket of enzymes like kinases, serving as an effective "hinge-binding" core for molecular probes designed to study enzyme function and inhibition. nih.gov

Modulation of G-Protein Coupled Receptors (GPCRs) by Pyrazolo[3,4-c]pyridine Ligands

GPCRs are a large family of cell surface receptors that play a crucial role in cellular signaling. The modulation of these receptors is a key strategy in modern pharmacology.

GPR119 Agonism by 1H-Pyrazolo[3,4-c]pyridine Derivatives

A significant area of research has been the development of 1H-pyrazolo[3,4-c]pyridine derivatives as agonists for G-protein coupled receptor 119 (GPR119). nih.gov GPR119 is a promising target for the treatment of type 2 diabetes mellitus. nih.gov Through a ligand-based drug design approach, researchers identified a lead compound from this class. nih.gov Further optimization led to the development of highly potent GPR119 agonists, with some compounds demonstrating single-digit nanomolar potency. nih.govresearchgate.net For instance, one study identified compound 24 as a potent GPR119 agonist. nih.gov However, a significant challenge with some of these potent derivatives, such as compound 4b , was poor aqueous solubility, which could hinder further preclinical development. nih.gov This led to subsequent optimization efforts focused on modifying the core structure to improve solubility while maintaining high potency. nih.gov

Structure-Activity Relationships for GPCR Interaction

The development of 1H-pyrazolo[3,4-c]pyridine derivatives as GPR119 agonists has been guided by detailed structure-activity relationship (SAR) studies. nih.gov These studies systematically alter different parts of the molecule to understand their contribution to biological activity. nih.govnih.gov

Key findings from SAR studies include:

The Left-Hand Aryl Group (R¹): Modifications to this part of the molecule significantly impact the agonist activity. nih.gov

The Right-Hand Piperidine N-capping Group (R²): Alterations to this group are also crucial for achieving high potency. nih.gov

Central Spacer: The nature of the linker between the core and peripheral groups can be optimized to enhance properties like solubility. nih.gov

These systematic modifications allowed researchers to fine-tune the pharmacological profile, leading to the identification of compounds with improved potency and developability. nih.govnih.gov

Compound IDModificationActivity (EC₅₀)Source
Lead Compound 4 Initial hit from ligand-based design- nih.gov
Compound 24 Optimized R¹ and R² groupsSingle-digit nanomolar nih.gov
Compound 4b Highly potent GPR119 agonist- nih.gov
Compound 32o 3H- nih.govrsc.orgrsc.orgtriazolo[4,5-c]pyridine core (solubility-optimized)Potent GPR119 agonist nih.gov

Enzyme Inhibition Profiles of Pyrazolo[3,4-c]pyridine Systems

Beyond GPCRs, pyrazolopyridine derivatives have been extensively studied as inhibitors of various enzyme families, demonstrating the versatility of this chemical scaffold.

Factor Xa Inhibition by Pyrazolo[3,4-c]pyridin-7-one Derivatives

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.gov While the broader class of "Pyrazolopyridone derivatives" has been noted for good anticoagulation activity, their direct inhibitory activity on FXa has sometimes been found to be low. nih.gov However, specific derivatives of the pyrazolo[3,4-c]pyridin-7-one core have been identified as potent inhibitors of other enzymes. For example, 7-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridines were discovered as novel inhibitors of human eosinophil phosphodiesterase (PDE4), an enzyme implicated in inflammation and asthma. nih.gov More recently, derivatives of 4,5,6,7-tetrahydro-7H-pyrazolo[3,4-c]pyridin-7-one were designed as allosteric inhibitors of Autotaxin (ATX), an enzyme involved in pulmonary fibrosis, with some compounds showing IC₅₀ values in the low nanomolar range. nih.gov

Kinase Inhibition Potentials within the Pyrazolopyridine Family

The pyrazolopyridine family of compounds are recognized as privileged scaffolds in the discovery of kinase inhibitors. nih.govrsc.org Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of diseases like cancer. researchgate.netrsc.org The pyrazolopyridine core acts as a bioisostere of adenine (B156593), allowing it to bind effectively to the ATP-binding site in the hinge region of kinases. nih.gov This has led to the development of numerous inhibitors targeting a wide array of kinases.

Several pyrazolopyridine-based kinase inhibitors have been approved for clinical use or are in late-stage clinical trials, including selpercatinib, glumetinib, and camonsertib. nih.govrsc.org Different isomers of the pyrazolopyridine scaffold have been utilized to target specific kinases. For instance, pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory activity against c-Met kinase, with some compounds exhibiting IC₅₀ values in the nanomolar range (e.g., 4.27 nM). rsc.org The pyrazole (B372694) scaffold in general has been a focus for developing inhibitors against a multitude of kinases involved in cancer and inflammation. nih.gov

Pyrazolopyridine IsomerTarget KinaseExample Compound ActivitySource
Pyrazolo[1,5-a]pyridineRET KinaseSelpercatinib (Approved Drug) nih.gov
Pyrazolo[3,4-b]pyridinec-Met KinaseCompound 5a : IC₅₀ = 4.27 nM rsc.org
Pyrazolo[3,4-b]pyridineMNK1/MNK2- researchgate.net
Pyrazolo[3,4-d]pyrimidineCDK2Compound 14 : IC₅₀ = 0.057 µM researchgate.net

Other Enzyme Systems Under Investigation

While the primary biological targets of 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine are the subject of intensive research, the broader class of pyrazolopyridines, to which this compound belongs, has been investigated for its inhibitory activity against a variety of other enzyme systems. This exploration into alternative targets is driven by the structural versatility of the pyrazolopyridine scaffold, which allows for its adaptation to different ATP-binding sites in a range of kinases. These investigations provide insights into the potential polypharmacology of pyrazolopyridine derivatives and open avenues for the development of new therapeutic agents.

Research into the wider family of pyrazolopyridines has revealed inhibitory potential against several key enzymes involved in cellular signaling pathways. Although specific enzymatic inhibition data for this compound is not yet extensively documented in publicly available research, the activities of structurally related compounds offer a valuable frame of reference for potential future investigations.

One such area of investigation is the inhibition of TANK-binding kinase 1 (TBK1), a noncanonical IKK family member that plays a crucial role in innate immunity signaling pathways. A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors. nih.gov For instance, through rational drug design and subsequent optimization, compounds have been discovered that exhibit significant inhibitory activity against TBK1, with some showing IC50 values in the nanomolar range. nih.gov This line of research highlights the potential for pyrazolopyridine-based compounds to modulate immune responses and suggests a possible, yet unexplored, avenue of investigation for this compound.

Another significant area of research for pyrazolopyridine derivatives is their activity as inhibitors of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are central to the regulation of the cell cycle, and their dysregulation is a hallmark of cancer. The 2,6,9-trisubstituted purine, (R)-roscovitine, is a known CDK inhibitor, and bioisosteres based on the pyrazolo[1,5-a]-1,3,5-triazine scaffold have been synthesized and shown to have potent CDK inhibitory activity. nih.gov Given the structural similarity of the pyrazolo[3,4-c]pyridine core to the purine nucleus, it is plausible that derivatives such as this compound could be investigated for similar CDK-inhibitory properties.

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as inhibitors of Tropomyosin receptor kinases (TRKs). rsc.org TRKs are a family of receptor tyrosine kinases that are involved in neuronal development and function, and their fusion proteins are oncogenic drivers in a variety of cancers. Researchers have successfully developed pyrazolo[3,4-b]pyridine-based TRK inhibitors with nanomolar potency. rsc.org

The following table summarizes the inhibitory activities of some pyrazolopyridine derivatives against various enzyme systems, providing a snapshot of the broader research landscape.

Compound ClassEnzyme TargetKey Findings
1H-pyrazolo[3,4-b]pyridine derivativesTANK-binding kinase 1 (TBK1)Identified as potent inhibitors, with some compounds showing IC50 values in the nanomolar range. nih.gov
Pyrazolo[1,5-a]-1,3,5-triazine derivativesCyclin-dependent kinases (CDKs)Act as bioisosteres of purine-based CDK inhibitors like (R)-roscovitine, demonstrating significant inhibitory potency. nih.gov
Pyrazolo[3,4-b]pyridine derivativesTropomyosin receptor kinases (TRKs)Designed as effective TRK inhibitors with nanomolar activity. rsc.org

These examples underscore the broad potential of the pyrazolopyridine scaffold to interact with a variety of enzyme systems. Future research will likely continue to explore the inhibitory profile of this compound and its analogues against a wider array of kinases and other enzymes, potentially uncovering novel therapeutic applications.

Structural Mimicry of Purine and its Functional Consequences in Biological Systems

The pyrazolo[3,4-c]pyridine scaffold, including the specific compound this compound, is recognized as a purine isostere or bioisostere. nih.govmdpi.com This structural similarity to the endogenous purine bases, adenine and guanine, is a cornerstone of its biological activity and has significant functional consequences within biological systems. Isosteres are molecules or ions that have the same number of atoms and valence electrons, and this similarity in size, shape, and electronic configuration allows them to bind to the same biological targets as the natural ligands.

The core of a purine consists of a fused pyrimidine (B1678525) and imidazole (B134444) ring system. The pyrazolo[3,4-c]pyridine nucleus mimics this bicyclic structure, with the pyrazole ring being isosteric with the imidazole ring and the pyridine (B92270) ring being isosteric with the pyrimidine ring. This mimicry allows pyrazolopyridine derivatives to fit into the ATP-binding pockets of many kinases, which are enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to a specific substrate.

The functional consequences of this structural mimicry are profound. By competing with ATP for binding to the kinase, pyrazolo[3,4-c]pyridine derivatives can act as ATP-competitive inhibitors. This inhibition can modulate the activity of the targeted kinase, thereby interfering with the downstream signaling pathways that the kinase regulates. The diverse roles of kinases in cellular processes mean that kinase inhibitors can have a wide range of therapeutic effects.

The concept of pyrazolopyridines as purine bioisosteres has been a guiding principle in the design of new therapeutic agents. For example, the pyrazolo[1,5-a]-1,3,5-triazine scaffold is described as perfectly mimicking the biophysicochemical properties of the purine ring. nih.gov Similarly, the pyrazolo[3,4-d]pyrimidine scaffold is utilized as a bioisosteric replacement for adenine to maintain fundamental interactions within the kinase domain. nih.gov This principle is directly applicable to the pyrazolo[3,4-c]pyridine core.

The specific substitutions on the pyrazolo[3,4-c]pyridine ring, such as the cyclopropyl (B3062369) group at the 5-position, play a crucial role in determining the compound's selectivity and potency for specific kinases. These substituents can form additional interactions with amino acid residues in the ATP-binding pocket, thereby fine-tuning the inhibitory profile of the molecule.

The following table highlights the key aspects of the structural mimicry of purine by the pyrazolo[3,4-c]pyridine scaffold and the resulting functional consequences.

FeaturePurine (Adenine/Guanine)Pyrazolo[3,4-c]pyridineFunctional Consequence
Core Structure Fused pyrimidine and imidazole ringsFused pyridine and pyrazole ringsAllows the molecule to fit into the ATP-binding sites of kinases. nih.govmdpi.comnih.gov
Nitrogen Atoms Act as hydrogen bond donors and acceptorsAct as hydrogen bond donors and acceptorsFacilitates key interactions with amino acid residues in the kinase active site.
Planarity Planar aromatic systemPlanar aromatic systemEnables stacking interactions with aromatic residues in the binding pocket.
Biological Role Building block of nucleic acids and energy currency (ATP)Kinase inhibitorCompetes with ATP, leading to the modulation of kinase activity and downstream signaling. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions (e.g., DFT studies)

There are no specific quantum chemical calculations, including Density Functional Theory (DFT) studies, reported in the literature for 5-cyclopropyl-1H-pyrazolo[3,4-c]pyridine. Such studies are crucial for understanding the electronic structure, orbital energies, and chemical reactivity of a molecule. Although computational methods have been applied to other pyrazolopyridine isomers to analyze their physicochemical properties, this level of analysis has not been published for the 5-cyclopropyl derivative of the pyrazolo[3,4-c]pyridine core. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Pyrazolo[3,4-c]pyridine Scaffolds

Pharmacophore models are instrumental in virtual screening campaigns to identify novel bioactive molecules. However, no research articles were found that specifically describe the development of a pharmacophore model based on this compound or the use of this compound in virtual screening for new pyrazolo[3,4-c]pyridine scaffolds. While pharmacophore modeling has been successfully applied to other classes of pyrazolopyridines to discover new ligands, this specific area remains unexplored for the target compound. nih.govresearchgate.net

Molecular Dynamics Simulations to Characterize Ligand-Target Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of a ligand within a protein's binding site over time. A comprehensive literature search found no published MD simulation studies involving this compound. Therefore, there is no available data characterizing its ligand-target interactions, the stability of such interactions, or its conformational dynamics in a biological environment. General molecular dynamics simulations have been conducted for other pyrazolo[3,4-d]pyrimidinone derivatives, but these findings cannot be extrapolated to the specific compound . mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Undiscovered Synthetic Transformations for Pyrazolo[3,4-c]pyridine Diversification

The ability to generate a wide array of derivatives from a core scaffold is fundamental to successful drug discovery. For the pyrazolo[3,4-c]pyridine system, future research will likely focus on developing novel synthetic transformations to expand its chemical diversity. While established methods provide access to the core, the exploration of new reactions will enable the synthesis of previously inaccessible analogues.

Current strategies have demonstrated the functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold at multiple positions. rsc.orgresearchgate.net These include N-alkylation reactions at the N-1 and N-2 positions, Suzuki–Miyaura cross-coupling at C-3, Buchwald–Hartwig amination at C-5, and selective metalation followed by reaction with electrophiles at C-7. rsc.orgresearchgate.net These methods provide a "hit-to-lead" pathway, demonstrating the utility of this scaffold in fragment-based drug discovery (FBDD). rsc.orgresearchgate.net

Future efforts could build upon these foundations by exploring:

Novel C-H Activation Strategies: Direct functionalization of carbon-hydrogen bonds offers a more atom-economical and efficient route to diversification compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Photoredox Catalysis: This burgeoning field of organic chemistry could open up new reaction pathways for the pyrazolo[3,4-c]pyridine core, allowing for the introduction of unique functional groups under mild conditions.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product can rapidly generate libraries of diverse compounds, accelerating the discovery process. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of pyrazolo[3,4-c]pyridine libraries.

A recent study on the related pyrazolo[3,4-b]pyridine framework highlighted a cascade 6-endo-dig cyclization reaction for the switchable synthesis of halogenated and non-halogenated derivatives. nih.gov This approach, characterized by its wide substrate scope and tolerance of various functional groups, provides a blueprint for developing innovative synthetic routes for other pyrazolopyridine isomers. nih.gov

Identification of Novel Biological Targets Responsive to 5-Cyclopropyl-1H-pyrazolo[3,4-c]pyridine

While the pyrazolopyridine scaffold is known to interact with a range of biological targets, a significant opportunity lies in identifying novel proteins and pathways that are modulated by this compound and its derivatives. The unique structural and electronic properties imparted by the cyclopropyl (B3062369) group may lead to unexpected biological activities.

Derivatives of the broader pyrazolopyridine family have shown promise against a variety of targets, including:

Kinases: Tropomyosin receptor kinases (TRKs), which are implicated in cancer, have been targeted by pyrazolo[3,4-b]pyridine derivatives. nih.gov Additionally, TANK-binding kinase 1 (TBK1), a key player in innate immunity and oncogenesis, has been potently inhibited by compounds with this scaffold. nih.gov Cyclin-dependent kinase 2 (CDK2) is another cancer-related kinase target for which pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity. rsc.org

Neuroinflammation and Neurodegenerative Diseases: The role of TBK1 in neuroinflammation suggests that pyrazolopyridine derivatives could be explored for neurological disorders. nih.gov Furthermore, some pyrazolo[3,4-b]pyridines have been investigated for their potential in treating Alzheimer's disease by targeting α-secretase or binding to β-amyloid plaques. mdpi.com

Infectious Diseases: Various pyrazolopyridine analogues have demonstrated antimicrobial, antiquorum-sensing, antiviral, antimalarial, and antitrypanosomal activities. mdpi.comnih.govnih.gov

Future research should aim to systematically screen this compound and its derivatives against a broad panel of biological targets. This could involve high-throughput screening against kinase panels, G-protein coupled receptors, ion channels, and enzymes involved in various disease pathways. Unbiased approaches, such as chemical proteomics, could also be employed to identify direct binding partners of these compounds within the cell, potentially revealing entirely new mechanisms of action.

Integration of Artificial Intelligence and Machine Learning in Pyrazolo[3,4-c]pyridine Drug Discovery

Key applications of AI and ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel pyrazolo[3,4-c]pyridine derivatives before they are synthesized. nih.gov This in silico screening can help prioritize which compounds to make, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the pyrazolo[3,4-c]pyridine scaffold that are optimized for binding to a specific biological target. mdpi.com These models can explore a vast chemical space to propose innovative structures with high predicted affinity and favorable drug-like properties.

Target Identification: AI can analyze large biological datasets, such as genomic and proteomic data, to identify and validate new biological targets that may be susceptible to modulation by pyrazolo[3,4-c]pyridine-based compounds. annexpublishers.com

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for novel pyrazolo[3,4-c]pyridine derivatives, potentially accelerating the synthesis of compound libraries for screening. ijirt.org

Phenotypic Screening Approaches for Unbiased Target Discovery with Pyrazolo[3,4-c]pyridine Libraries

Phenotypic screening, an approach where compounds are tested for their effects on cellular or organismal models of disease without a preconceived target, offers a powerful, unbiased method for discovering the therapeutic potential of pyrazolo[3,4-c]pyridine libraries. nih.gov This strategy is particularly valuable for identifying first-in-class medicines and elucidating novel biological pathways. enamine.net

Future research should involve the creation of diverse libraries of this compound analogues for use in phenotypic screens. otavachemicals.com These screens could utilize a variety of model systems, including:

Cancer Cell Lines: Screening against panels of cancer cell lines can identify compounds that inhibit cell proliferation, induce apoptosis, or have other anti-cancer effects. nih.gov High-content imaging can provide detailed information on the morphological changes induced by the compounds, offering clues to their mechanism of action.

Patient-Derived Cells: Using cells derived directly from patients with specific diseases can provide a more clinically relevant context for screening and may lead to the discovery of compounds with personalized therapeutic potential.

Model Organisms: Simple model organisms like zebrafish or C. elegans can be used for whole-organism phenotypic screening to assess the effects of compounds on complex biological processes in a living system.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic system with space group P2₁/c, as seen in structurally similar pyrazolo-thiopyrano derivatives) .
  • NMR/HRMS : Confirm regiochemistry and purity. For example, ¹H-NMR identifies cyclopropyl protons (δ ~0.8–1.5 ppm) and pyrazole/pyridine ring protons (δ ~7–9 ppm).

How can selective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for structure-activity relationship (SAR) studies?

Advanced Research Question
Vectorial functionalization exploits halogenated intermediates (e.g., 5-chloro derivatives) for site-specific modifications:

  • C-3 position : Iodination via electrophilic substitution (e.g., using I₂/KI under acidic conditions) .
  • N-1 position : Alkylation or arylation using benzyl halides or cross-coupling reagents .
    Methodological optimization includes screening protecting groups (e.g., SEM or Boc) to direct reactivity .

How do dual mechanisms of action (e.g., sGC activation vs. sodium pump stimulation) complicate pharmacological studies of 5-cyclopropyl derivatives?

Advanced Research Question
In ovine pulmonary artery studies, BAY 41-2272 (a 5-cyclopropyl derivative) showed partial sGC-dependent relaxation (inhibited by ODQ) and significant sodium pump activation (blocked by ouabain) . To resolve contributions:

  • Use combination inhibitors (ODQ + ouabain) to isolate pathways.
  • Measure intracellular cGMP (sGC activity) and ⁸⁶Rb uptake (Na⁺/K⁺-ATPase activity) independently .

How can discrepancies in reported biological activity data for pyrazolo[3,4-c]pyridine derivatives be addressed?

Advanced Research Question
Contradictions often arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies:

  • Standardize protocols (e.g., consistent IC₅₀ determination methods).
  • Validate target engagement using orthogonal assays (e.g., kinase inhibition + cellular proliferation for FGFR inhibitors) .
  • Compare pharmacokinetic parameters (e.g., solubility, metabolic stability) across studies .

What computational approaches are used to predict target selectivity of 5-cyclopropyl-pyrazolo[3,4-c]pyridine derivatives?

Advanced Research Question

  • Molecular docking : Models interactions with kinase ATP-binding pockets (e.g., FGFR1 vs. BTK selectivity) .
  • MD simulations : Assess binding stability and residue-specific interactions (e.g., hydrophobic contacts with cyclopropyl groups).
  • Free-energy perturbation (FEP) : Quantifies affinity differences between homologs (e.g., BTK vs. EGFR) .

How can SAR studies guide the design of selective kinase inhibitors based on this scaffold?

Advanced Research Question

  • Core modifications : Introducing electron-withdrawing groups (e.g., Cl, F) at C-5 enhances BTK inhibition .
  • Side-chain optimization : Bulky substituents at N-1 improve selectivity for FGFR over VEGFR .
  • Bioisosteric replacements : Replacing pyridine with pyrimidine alters hinge-binding interactions .

What strategies improve aqueous solubility and metabolic stability of 5-cyclopropyl derivatives?

Advanced Research Question

  • Prodrug design : Introduce phosphate esters at N-1 for enhanced solubility .
  • PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance.
  • Crystal engineering : Co-crystallize with co-formers (e.g., succinic acid) to improve dissolution rates .

Are there synergistic effects when combining 5-cyclopropyl derivatives with other therapeutics?

Advanced Research Question
In B-cell lymphoma models, combining BTK inhibitors (e.g., 4-fluoro-pyrazolo derivatives) with BCL-2 antagonists (e.g., venetoclax) enhances apoptosis . Synergy screening requires:

  • Combinatorial dose-response matrices .
  • Mechanistic validation (e.g., Western blotting for pathway crosstalk) .

What safety precautions are critical when handling halogenated pyrazolo[3,4-c]pyridine intermediates?

Advanced Research Question

  • Storage : Halogenated derivatives (e.g., 7-chloro-3-iodo analogs) require inert atmosphere and dark,低温 storage to prevent degradation .
  • Toxicity mitigation : Use fume hoods for volatile intermediates (e.g., acetylating agents) and monitor for genotoxicity (Ames test) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.